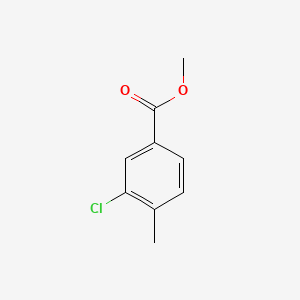

Methyl 3-Chloro-4-methylbenzoate

Description

Significance of Methyl 3-Chloro-4-methylbenzoate within Substituted Benzoic Acid Derivatives

This compound, a specific member of the halogenated benzoate (B1203000) ester family, holds importance primarily as a chemical intermediate. Its structure, featuring both a chlorine atom and a methyl group on the benzoic acid backbone, provides multiple reactive sites for further chemical modification. This strategic placement of substituents makes it a valuable precursor in multi-step organic syntheses. The compound's utility is highlighted in patent literature, which describes its role in the preparation of other, more complex, substituted aromatic compounds. chemicalbook.com For instance, it is a known starting material for the synthesis of methyl 4-bromomethyl-3-chlorobenzoate, a transformation that underscores its role as a scaffold for introducing additional functional groups.

Overview of Research Trajectories for Similar Aromatic Compounds

The research landscape for aromatic compounds similar to this compound is diverse and dynamic. A significant area of investigation involves the synthesis and evaluation of various substituted benzoic acid derivatives for biological activity. For example, studies have explored the insecticidal and repellent properties of methyl benzoate and its analogs, demonstrating the potential of this class of compounds in agriculture and public health. nih.gov Research into other halogenated and substituted benzoates has focused on their application as intermediates in the synthesis of agrochemicals, such as the insecticide chlorantraniliprole, and pharmaceuticals. agropages.com

Furthermore, comparative studies on the reactivity of different substituted benzoate esters contribute to a deeper understanding of structure-activity relationships. Research has examined how various substituents on the aromatic ring influence the rates of chemical reactions like hydrolysis, providing valuable data for designing new molecules with desired stability and reactivity profiles. nih.govstackexchange.com The functionalization of aromatic C-H bonds is another active area of research, aiming to develop more efficient and selective methods for modifying aromatic compounds. researchgate.net These research trajectories collectively highlight the ongoing effort to explore and exploit the chemical diversity of substituted aromatic compounds for a wide range of applications.

Scope and Objectives of the Research Compendium on this compound

This article provides a focused and comprehensive overview of the chemical compound this compound. The primary objective is to present its key chemical and physical properties, detail its synthesis, and elucidate its role as a significant intermediate in organic synthesis. This compendium will strictly adhere to the scientific facts and research findings related to this specific molecule, without delving into dosage, administration, or safety profiles. The information is structured to be a valuable resource for chemists and researchers in academia and industry.

Detailed Research Findings

Chemical and Physical Properties

This compound is a white to colorless substance that can exist as a powder, lump, or clear liquid. youtube.com Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | nih.gov |

| Molecular Weight | 184.62 g/mol | nih.gov |

| CAS Number | 56525-63-4 | scbt.com |

| Melting Point | 29 °C | google.com |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| XLogP3 | 3.5 | nih.gov |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The available data from various techniques are presented below.

| Spectroscopic Technique | Key Findings/Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | The mass spectrum is available in the Wiley Registry of Mass Spectral Data. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum has been recorded and is available through Bio-Rad Laboratories. nih.gov |

| Raman Spectroscopy | The FT-Raman spectrum has been recorded and is available through Bio-Rad Laboratories. nih.gov |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 3-chloro-4-methylbenzoic acid. A common laboratory method involves reacting 3-chloro-4-methylbenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, and heating the mixture under reflux. uomustansiriyah.edu.iq

Another documented industrial approach involves the direct chlorination of methyl-4-methylbenzoate. This process utilizes a Lewis acid catalyst, such as ferric chloride (FeCl₃), and may be enhanced by an iodine co-catalyst at atmospheric pressure. chemicalbook.com The reaction conditions, including temperature and catalyst concentration, are controlled to favor the formation of the desired monochlorinated product. chemicalbook.com

Application as a Chemical Intermediate

The primary significance of this compound in chemical research lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The presence of both a chloro and a methyl substituent on the aromatic ring, in addition to the methyl ester, allows for a variety of subsequent chemical transformations.

One notable application is its use as a precursor for the synthesis of methyl 4-(bromomethyl)-3-chlorobenzoate . This is typically achieved through a radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). This transformation highlights how this compound can be selectively functionalized at the methyl group, introducing a reactive bromomethyl handle for further synthetic manipulations.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFQDZCNPGFKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384243 | |

| Record name | Methyl 3-Chloro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56525-63-4 | |

| Record name | Methyl 3-Chloro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chloro-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of Methyl 3 Chloro 4 Methylbenzoate

Established Synthetic Pathways for Methyl 3-Chloro-4-methylbenzoate and its Intermediates

The synthesis of this compound can be approached through several well-documented routes. These methods primarily involve either the direct esterification of 3-chloro-4-methylbenzoic acid or the chlorination of methyl 4-methylbenzoate.

Esterification Reactions Involving 3-Chloro-4-methylbenzoic Acid

A primary and straightforward method for synthesizing this compound is through the esterification of 3-chloro-4-methylbenzoic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid. For instance, a general procedure involves refluxing a solution of 3-chloro-4-hydroxybenzoic acid in methanol with sulfuric acid for 12 hours. prepchem.com After cooling and evaporation of excess methanol, the product can be isolated. prepchem.com

Similarly, other esters of 3-chloro-4-methylbenzoic acid, such as the isopropyl ester, have been synthesized by reacting the corresponding acid chloride with the alcohol. google.com The acid chloride itself is often generated from 3-chloro-4-methylbenzoic acid. google.com This two-step approach, involving the formation of the more reactive acid chloride followed by esterification, can often lead to high yields. A related synthesis of methyl 3-bromo-4-methylbenzoate involves treating 3-bromo-4-methylbenzoic acid with oxalyl chloride to form the acid chloride, which is then reacted with methanol to yield the final ester.

Table 1: Esterification of 3-Substituted-4-methylbenzoic Acids

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Chloro-4-hydroxybenzoic acid | Methanol, Sulfuric acid | Methyl 3-chloro-4-hydroxybenzoate | prepchem.com |

| 3-Chloro-4-methylbenzoic acid chloride | Isopropyl alcohol | Isopropyl 3-chloro-4-methylbenzoate | google.com |

| 3-Bromo-4-methylbenzoic acid | Oxalyl chloride, Methanol | Methyl 3-bromo-4-methylbenzoate |

Chlorination of Methyl 4-methylbenzoate (M4MB) and Related Methylbenzoates

An alternative and widely used industrial approach is the direct chlorination of methyl 4-methylbenzoate (M4MB). This method relies on the principles of electrophilic aromatic substitution, where a chlorine atom is introduced onto the aromatic ring.

The chlorination of the benzene (B151609) ring is an electrophilic aromatic substitution reaction. ma.edu Due to the relatively low reactivity of the benzene ring, a highly reactive electrophile is required. ma.edu In the case of chlorination, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is employed to polarize the Cl-Cl bond, generating a potent electrophile, [FeCl₄]⁻[Cl⁺]. ma.edudocbrown.info This super electrophile is then capable of attacking the electron-rich aromatic ring. ma.edu The methyl and ester groups on M4MB direct the incoming chlorine atom. The methyl group is an activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group. libretexts.org This results in the chlorine being directed to the position ortho to the methyl group and meta to the ester group, which is the 3-position.

A patented method describes the nuclear chlorination of 4-methylbenzoic acid chloride in the presence of chlorine and a Lewis acid catalyst to produce 3-chloro-4-methylbenzoic acid chloride, which can then be esterified. google.com

The choice of reaction conditions can also dictate the position of chlorination. For example, reacting methylbenzene with chlorine in the presence of UV light leads to free-radical substitution on the methyl side chain, whereas the presence of a Lewis acid catalyst like aluminum chloride directs the substitution to the aromatic ring. docbrown.infolibretexts.org The selectivity of free-radical halogenation is also influenced by the halogen itself, with bromination being significantly more selective than chlorination. masterorganicchemistry.commasterorganicchemistry.comucalgary.cayoutube.com

Table 2: Influence of Conditions on Chlorination Reactions

| Substrate | Reagents & Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 4-Methylbenzoic acid chloride | Cl₂, FeCl₃ (catalyst), no solvent | 3-Chloro-4-methylbenzoic acid chloride | |

| Methylbenzene | Cl₂, AlCl₃ (catalyst), no UV light | 2-Chloromethylbenzene and 4-Chloromethylbenzene | libretexts.org |

| Methylbenzene | Cl₂, UV light | Chloromethylbenzene | docbrown.info |

| Methyl 2-methylbenzoate | Cl₂, Benzoyl peroxide (initiator), 70°C | Methyl 2-(chloromethyl)benzoate | researchgate.net |

One-Pot Synthesis Approaches for Chloromethyl Benzoic Acid Derivatives

One-pot syntheses offer advantages in terms of efficiency and reduced waste by performing multiple reaction steps in a single reaction vessel without isolating intermediates. A convenient one-pot synthesis of carboxylic acid esters from alkyl or aryl halides has been reported. google.com While a specific one-pot synthesis for this compound is not detailed in the provided results, related methodologies for chloromethyl benzoic acid derivatives exist. For example, a method for preparing 4-chloromethyl benzoic acid involves the chlorination of p-toluic acid under UV light, followed by purification. prepchem.comgoogle.com Another approach describes the synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst. google.com

A one-pot synthesis of 3-substituted-4H- google.comchemicalbook.comtriazolo[5,1-c] chemicalbook.comoxazin-6(7H)-ones has been developed involving sequential esterification, substitution, and cycloaddition, demonstrating the potential for multi-step one-pot processes in synthesizing complex heterocyclic compounds from simple starting materials. researchgate.net

Advanced Mechanistic Investigations of Synthesis Reactions

The synthesis of this compound and its precursors relies on fundamental reaction mechanisms, primarily electrophilic aromatic substitution and esterification.

The mechanism of electrophilic aromatic substitution, such as the chlorination of M4MB, involves a multi-step process. ma.edu First, the Lewis acid catalyst activates the chlorine molecule to generate a highly electrophilic species. docbrown.info The π-electron system of the aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. ma.eduscribd.com Finally, a base, which can be the [FeCl₄]⁻ complex, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the chlorinated product. docbrown.info The directing effects of the substituents on the ring (the methyl and ester groups) determine the regioselectivity of the reaction by influencing the stability of the intermediate arenium ion. libretexts.org

In the case of esterification, the reaction between a carboxylic acid and an alcohol is an equilibrium process. Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This is followed by proton transfer and the elimination of a water molecule to form the ester. The use of a solid acid catalyst, such as a zirconium/titanium solid acid, has been shown to be effective for the synthesis of methyl benzoates, offering the advantage of being recoverable and reusable. mdpi.com

Detailed Analysis of Electrophilic Chlorination Mechanisms

The electrophilic substitution of chlorine onto the Methyl 4-methylbenzoate ring is a multi-step process governed by the electronic properties of the substituents. The benzene ring contains two key directing groups: a methyl group (-CH₃) and a methoxycarbonyl group (-COOCH₃), positioned para to each other.

The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions (the 2, 3, 5, and 6 positions).

The methoxycarbonyl group is a deactivating group that directs incoming electrophiles to the meta position (the 3 and 5 positions).

The directing effects of both groups converge, strongly favoring substitution at the 3-position, which is ortho to the activating methyl group and meta to the deactivating methoxycarbonyl group.

The mechanism proceeds as follows:

Generation of the Electrophile: A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), interacts with molecular chlorine (Cl₂). This polarization creates a highly electrophilic chlorine species (Cl⁺) that is primed to attack the electron-rich benzene ring.

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene ring attacks the electrophilic chlorine atom. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Restoration of Aromaticity: A weak base, typically the [FeCl₄]⁻ complex formed in the first step, removes a proton (H⁺) from the carbon atom bearing the new chlorine atom. This step restores the stable aromatic system and yields the final product, this compound, along with regenerating the catalyst and forming HCl.

Catalytic Roles in Reaction Efficiency and Product Distribution

Catalysts are essential for the electrophilic chlorination of aromatic rings, as molecular chlorine itself is not a sufficiently strong electrophile to react efficiently.

Lewis acids are the most common catalysts for this transformation. Their primary role is to increase the electrophilicity of the chlorine agent. By accepting a pair of electrons from one of the chlorine atoms in a Cl₂ molecule, the catalyst weakens the Cl-Cl bond and generates a potent electrophile. This significantly accelerates the rate of reaction. The choice of catalyst can also influence the product distribution by affecting the reaction's selectivity and minimizing the formation of unwanted isomers.

| Catalyst | Role in Synthesis |

| Iron(III) Chloride (FeCl₃) | A common and effective Lewis acid catalyst for halogenation reactions. It polarizes the Cl-Cl bond to create the Cl⁺ electrophile required for aromatic substitution. libretexts.org |

| Aluminum Chloride (AlCl₃) | A powerful Lewis acid that serves the same function as FeCl₃, activating the chlorine molecule for the electrophilic attack on the benzene ring. libretexts.org |

| Iron Filings (Fe) | Often used as a precursor, reacting in situ with a small amount of chlorine to form the active catalyst, iron(III) chloride. libretexts.org |

Exploration of Side Reactions and By-product Formation during Synthesis

One significant side reaction is free-radical side-chain chlorination . This occurs when the reaction is initiated by UV light or a radical initiator, causing chlorine to substitute onto the methyl group instead of the aromatic ring. google.com This leads to the formation of methyl 3-chloro-4-(chloromethyl)benzoate.

Other potential side reactions include:

Isomer Formation: While the 3-chloro isomer is the major product, small quantities of other isomers may form.

Polychlorination: If the reaction is allowed to proceed for too long or at too high a temperature, a second chlorine atom can be added to the ring, resulting in dichlorinated products.

| Side Reaction | Favored Conditions | Resulting By-product(s) |

| Side-Chain Chlorination | Presence of UV light or radical initiators. google.com | Methyl 3-chloro-4-(chloromethyl)benzoate |

| Polychlorination | High temperatures, excess chlorine, prolonged reaction times. | Dichloro- and polychlorinated methylbenzoates |

| Isomer Formation | Suboptimal catalytic selectivity or reaction control. | Methyl 2-chloro-4-methylbenzoate |

Novel Synthetic Strategies and Methodological Innovations

The chemical industry is continuously seeking to improve synthetic processes to make them more efficient, cost-effective, and environmentally friendly.

Development of More Efficient and Sustainable Synthesis Routes

Modern research focuses on overcoming the limitations of traditional synthesis methods, which can suffer from low yields and significant environmental impact. google.com The development of "green" chemistry approaches is a key priority. For the synthesis of chlorinated aromatic compounds, this includes:

Advanced Catalysis: The use of highly selective catalysts, such as certain palladium-based systems, can improve yield and reduce the formation of unwanted by-products like dichlorinated compounds. google.com This minimizes the need for extensive purification steps.

Solvent-Free Reactions: Eliminating the use of organic solvents where possible reduces waste, energy consumption for solvent recovery, and volatile emissions. google.com

Process Optimization: The move away from older chemical reduction methods towards catalytic hydrogenation in related syntheses highlights a trend towards cleaner and more efficient processes that are less polluting and offer higher product quality. google.com

Stereoselective Synthesis Approaches (if applicable)

Stereoselective synthesis is not applicable to this compound. The molecule is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as different stereoisomers. As a result, methods for selectively producing one stereoisomer over another are not relevant to its synthesis.

Spectroscopic and Structural Elucidation of Methyl 3 Chloro 4 Methylbenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of Methyl 3-chloro-4-methylbenzoate, the protons on the aromatic ring and the methyl groups exhibit distinct chemical shifts and coupling patterns, which are governed by the electronic effects of the substituents. The electron-withdrawing nature of the chloro and carboxymethyl groups, and the electron-donating nature of the methyl group, influence the electron density around the aromatic protons, leading to variations in their resonance frequencies.

The aromatic region is expected to show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the benzene (B151609) ring. The proton at position 2, being ortho to the electron-withdrawing ester group, is expected to be the most deshielded and appear at the lowest field. The proton at position 5 is ortho to the chloro group and meta to the ester, while the proton at position 6 is ortho to the methyl group and meta to the chloro group. The coupling between these adjacent protons would lead to characteristic splitting patterns (doublets and doublet of doublets) that allow for their definitive assignment.

The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the methyl group attached to the aromatic ring (-CH₃) will also appear as a singlet, generally at a higher field (around 2.4 ppm) compared to the ester methyl protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.9 - 8.1 | d | ~2 |

| H-5 | 7.7 - 7.9 | dd | ~8, ~2 |

| H-6 | 7.3 - 7.5 | d | ~8 |

| -OCH₃ | ~3.9 | s | - |

| Ar-CH₃ | ~2.4 | s | - |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) Analysis for Structural Assignments

The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field, typically around 165-170 ppm. The aromatic carbons will resonate in the range of 125-140 ppm. The carbon atom attached to the chlorine (C-3) will be significantly influenced by the halogen's electronegativity. The quaternary carbons (C-1 and C-4) and the protonated carbons (C-2, C-5, and C-6) can be distinguished, often with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments. The methyl carbon of the ester group will appear around 52 ppm, while the methyl carbon attached to the ring will be at a higher field, around 20 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C-1 | ~130 |

| C-2 | ~131 |

| C-3 | ~134 |

| C-4 | ~139 |

| C-5 | ~128 |

| C-6 | ~126 |

| -OCH₃ | ~52 |

| Ar-CH₃ | ~20 |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be observed between the aromatic protons on adjacent carbons (H-5 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6) and the methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, the protons of the ester methyl group would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring and quaternary carbons, providing crucial information to piece together the entire molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the compound. For this compound, the key functional groups give rise to characteristic absorption bands.

The most prominent absorption will be the C=O stretching of the ester group, which is expected to appear as a strong band in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present, typically in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl groups will be observed above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ range, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of these characteristic peaks provides strong evidence for the assigned structure. Experimental FT-IR spectra for this compound are available from spectral databases such as SpectraBase. nih.gov

Characteristic FT-IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Asymmetric C-O Stretch (Ester) | 1250 - 1300 | Strong |

| Symmetric C-O Stretch (Ester) | 1000 - 1100 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in the Raman spectrum. The C=C stretching vibrations of the aromatic ring also give rise to prominent Raman bands. The C-Cl bond, being relatively non-polar, may also show a noticeable Raman signal. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. Experimental Raman spectra for this compound are available from spectral databases. nih.gov

Characteristic Raman Scattering Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Weak |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the characterization of this compound, providing definitive confirmation of its molecular weight and formula. The nominal molecular weight of the compound is 184.62 g/mol . nih.govscbt.com The technique also offers invaluable insights into the compound's structure through the analysis of its fragmentation patterns under ionization. The presence of a chlorine atom is distinctly marked by the characteristic isotopic pattern of its two stable isotopes, ³⁵Cl and ³⁷Cl, which appear in an approximate 3:1 ratio of abundance. This results in M+ and M+2 peaks for the molecular ion and any chlorine-containing fragments.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, this compound is first separated from other components in a sample by gas chromatography before entering the mass spectrometer. The most common ionization method in GC-MS is electron impact (EI), which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.

The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 184, corresponding to the molecule containing the ³⁵Cl isotope. An accompanying M+2 peak at m/z 186, with roughly one-third the intensity, confirms the presence of a single chlorine atom. nih.gov

The fragmentation pattern is characteristic of an aromatic methyl ester. Key fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester C-O bond results in the loss of a 31 Da radical, leading to the formation of the 3-chloro-4-methylbenzoyl cation. This gives rise to a prominent peak at m/z 153.

Loss of the carbomethoxy group (•COOCH₃): A further fragmentation can involve the loss of the entire ester functional group, a mass of 59 Da, resulting in a chlorotolyl cation at m/z 125. This fragmentation pattern is consistent with related structures, such as 3-chloro-4-methylbenzoic acid, which shows a corresponding peak at m/z 125 after losing the carboxylic acid group. nih.gov

| m/z | Ion/Fragment Structure | Interpretation |

|---|---|---|

| 184/186 | [C₉H₉³⁵ClO₂]⁺• / [C₉H₉³⁷ClO₂]⁺• | Molecular Ion (M⁺•) showing 3:1 isotopic pattern |

| 153/155 | [C₈H₆³⁵ClO]⁺ / [C₈H₆³⁷ClO]⁺ | [M - •OCH₃]⁺ |

| 125/127 | [C₇H₆³⁵Cl]⁺ / [C₇H₆³⁷Cl]⁺ | [M - •COOCH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. It is often coupled with liquid chromatography (LC). In ESI-MS, ions are typically formed by protonation ([M+H]⁺) in positive ion mode or deprotonation ([M-H]⁻) in negative ion mode. Adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also commonly observed. uni.lu

For this compound, ESI-MS analysis provides a clear determination of the molecular mass through these adducts. Predicted ESI-MS data shows the expected ions and their collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase. uni.lu

| Adduct | Calculated m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 185.03639 | 133.3 |

| [M+Na]⁺ | 207.01833 | 143.6 |

| [M+K]⁺ | 222.99227 | 140.7 |

| [M+NH₄]⁺ | 202.06293 | 154.7 |

| [M-H]⁻ | 183.02183 | 137.7 |

X-ray Crystallography for Solid-State Structure and Conformation

While a specific, publicly documented crystal structure of this compound was not identified in the surveyed literature, analysis of closely related analogs provides significant insight into its likely solid-state structure. For instance, studies on Methyl 4-methylbenzoate reveal that the molecule is essentially planar. researchgate.net The dihedral angle between the plane of the aromatic ring and the carboxylate group (–COOMe) is very small, measuring just 0.95(6)°. researchgate.net

It is highly probable that this compound adopts a similar planar conformation. In the crystal lattice of its analogs, molecules are often linked into infinite chains through weak intermolecular C–H···O hydrogen bonds between the aromatic or methyl protons and the carbonyl oxygen of an adjacent molecule. researchgate.net This type of packing arrangement would also be expected for this compound, influencing its macroscopic properties such as melting point and solubility.

Computational Chemistry and Theoretical Studies on Methyl 3 Chloro 4 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the electronic structure of molecules like Methyl 3-chloro-4-methylbenzoate. DFT calculations can elucidate key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for predicting the molecule's reactivity.

For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and reactive. While specific DFT data for this compound is not extensively published, studies on related substituted methyl benzoates and aromatic esters provide a strong basis for understanding its likely electronic characteristics. researchgate.netacs.org The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the benzene (B151609) ring creates a complex electronic environment that influences the molecule's dipole moment and reactivity hotspots.

Research on various ester collectors has demonstrated that parameters such as the energy of frontier orbitals and electrostatic potential around key atoms can be correlated with their performance, a principle applicable to understanding the reactivity of this compound. The positions of the chloro and methyl substituents are expected to significantly influence the electrostatic potential map, indicating sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of Related Benzoate (B1203000) Compounds This table presents representative data from studies on similar compounds to illustrate the type of information gained from DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Methyl Benzoate researchgate.net | -9.5 | -0.8 | 8.7 | 2.1 |

| Methyl p-aminobenzoate | -8.5 | -0.5 | 8.0 | 3.5 |

| Methyl p-nitrobenzoate | -10.2 | -1.8 | 8.4 | 2.8 |

Data is synthesized from typical values found in computational chemistry literature for illustrative purposes.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory, MP2; Coupled Cluster, CC), are based on first principles without the use of empirical parameters. These methods can provide highly accurate predictions of molecular geometries, vibrational frequencies, and energies. For a molecule like this compound, ab initio calculations can precisely determine bond lengths, bond angles, and the rotational barrier of the ester group.

A study on methyl benzoate using both HF and DFT methods has provided detailed assignments of its vibrational spectra. researchgate.net Similar calculations for this compound would allow for a precise prediction of its infrared and Raman spectra, aiding in its experimental characterization. Furthermore, high-level ab initio calculations can be used to accurately determine the barrier to rotation around the phenyl-carbonyl bond, which is a key conformational feature. nih.gov Research on substituted benzoic acids has shown that ab initio calculated bond lengths can even be correlated with properties like pKa, demonstrating the predictive power of these methods. nih.gov

Table 2: Representative Ab Initio Calculated Bond Lengths for Methyl Benzoate This table shows typical bond length values for the parent compound, Methyl Benzoate, to exemplify data obtained from ab initio calculations.

| Bond | Bond Length (Å) - HF/6-31G(d) | Bond Length (Å) - MP2/6-31G(d) |

| C=O | 1.215 | 1.240 |

| C-O (ester) | 1.350 | 1.365 |

| C-C (ring-ester) | 1.495 | 1.485 |

| C-Cl (aromatic) | N/A | N/A |

| C-C (aromatic) | ~1.390 | ~1.395 |

Values are illustrative based on standard computational outputs for similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for understanding static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the preferred conformations of this compound, the flexibility of its structure, and how it interacts with other molecules, such as solvents or biological macromolecules.

In the context of this compound, MD simulations could be used to:

Analyze the conformational landscape, particularly the rotational barrier of the methoxycarbonyl group.

Simulate its behavior in different solvents to predict solubility and aggregation tendencies.

Study its interactions with biological targets, such as enzyme active sites, by modeling the intermolecular forces (e.g., van der Waals, electrostatic, hydrogen bonding) that govern binding.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and materials science for designing new molecules with enhanced properties. SAR aims to correlate specific structural features of a molecule with its biological or chemical activity. For this compound, SAR modeling would involve synthesizing and testing a series of derivatives to understand how modifications to its structure affect a particular outcome.

The core structure of this compound offers several positions for modification:

The benzene ring, where additional substituents could be added or the existing ones modified.

The ester functional group, which could be altered to other functional groups (e.g., amides, ketones).

General SAR principles for benzoic acid derivatives suggest that the nature and position of substituents on the aromatic ring significantly influence their activity. nih.gov For example, in the context of local anesthetics, electron-donating groups in the ortho or para positions can enhance activity. researchgate.netnih.gov For other applications, the specific electronic and steric properties of substituents would be correlated with the desired activity. An SAR study on derivatives of this compound would systematically explore these relationships.

Table 3: Hypothetical SAR Exploration for Derivatives of this compound This table illustrates a potential SAR study design, indicating how structural modifications could be correlated with a hypothetical activity.

| Derivative Modification | Rationale | Predicted Impact on Activity (Hypothetical) |

| Varying the substituent at position 3 (e.g., F, Br, I) | Modulate electronegativity and steric bulk | May fine-tune binding affinity or reactivity |

| Varying the substituent at position 4 (e.g., Ethyl, Isopropyl) | Alter lipophilicity and steric profile | Could improve membrane permeability or selectivity |

| Modifying the ester to an amide (e.g., -CONH2, -CONHR) | Introduce hydrogen bonding capabilities | May enhance binding to a biological target |

| Adding a substituent at position 6 | Probe steric tolerance near the ester group | Likely to decrease activity due to steric hindrance |

This systematic approach, guided by computational predictions and confirmed by experimental testing, is the cornerstone of modern chemical design and discovery.

Bioremediation and Environmental Fate of Methyl 3 Chloro 4 Methylbenzoate Analogs

Microbial Degradation Pathways of Halogenated Benzoates

Microorganisms have evolved diverse metabolic pathways to utilize halogenated benzoates as a source of carbon and energy under both aerobic and anaerobic conditions. arizona.edu The initial step in these pathways often involves the removal of the halogen substituent, a process known as dehalogenation, which is critical for detoxifying the compound and facilitating further breakdown. nih.gov

Aerobic Degradation Mechanisms and Enzymatic Processes

Under aerobic conditions, bacteria can degrade lower chlorinated benzoates, using them as their sole source of carbon and energy. arizona.edu The degradation process is typically initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols. nih.govarizona.edu These catechols are then further processed through ring cleavage pathways. nih.gov

The aerobic degradation of halogenated aromatics can be broadly divided into three stages: upper, middle, and lower metabolic pathways. nih.gov The upper pathway converts complex halogenated aromatics into simpler compounds like halogenated benzoates. nih.gov The middle pathway is crucial as it involves dehalogenation, often the most challenging step. nih.gov Finally, the lower pathway funnels the resulting intermediates into central metabolic cycles. nih.gov

Key enzymes in aerobic degradation include:

Dioxygenases: These enzymes catalyze the initial attack on the aromatic ring. For instance, the degradation of chlorobenzene (B131634) by Ralstonia pickettii strain L2 involves two hydroxylation steps to produce a catecholic product. nih.gov

Hydrolases: These enzymes can also be involved in dehalogenation by incorporating water into the substrate. arizona.edu

Anaerobic Degradation Pathways and Intermediates

In the absence of oxygen, a different set of microbial processes, known as anaerobic degradation, takes place. A key mechanism in this process is reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom. nih.gov This process is often carried out by organohalide-respiring bacteria, which use halogenated compounds as electron acceptors to support their growth. nih.govarizona.edu

The anaerobic degradation of benzoate (B1203000), a common intermediate, typically proceeds through its activation to benzoyl-CoA. nih.govnih.gov This is followed by dearomatization of the ring by a reductase enzyme, a process that requires energy in the form of ATP. researchgate.net

Denitrifying conditions have been shown to support the anaerobic degradation of 3-chlorobenzoate (B1228886) (3-CB) and 4-chlorobenzoate (B1228818) (4-CB) in various soil and sediment samples. oup.comnih.gov In these environments, the degradation of chlorobenzoates is dependent on the presence of nitrate (B79036) as an electron acceptor. oup.com The initial step can be reductive dehalogenation, leading to the formation of benzoate, which is then mineralized by other microbes in the community. arizona.edu For example, the bacterium Desulfomonile tiedjei is known to reductively dechlorinate 3-chlorobenzoate to benzoate. arizona.edu

A study on the anaerobic degradation of 4-methylbenzoate by the denitrifying bacterium Magnetospirillum sp. strain pMbN1 revealed a specific pathway analogous to the anaerobic benzoyl-CoA degradation pathway. nih.gov This involved the formation of 4-methylbenzoyl-CoA and subsequent reduction, with the methyl group being conserved throughout the process. nih.gov

Role of Specific Microbial Strains in Biotransformation

A wide array of taxonomically diverse bacterial strains are capable of degrading halogenated benzoates. arizona.edu Some bacteria can utilize monochlorinated benzoates as their sole carbon and energy source, while others can cometabolize them in the presence of a more easily degradable primary substrate like benzoate. arizona.edu

Here are some examples of microbial strains and their roles:

| Microbial Strain | Halogenated Compound Degraded | Key Features of Biotransformation |

| Pseudomonas sp. strain B13 | Chlorocatechols | Able to assimilate chlorocatechols, which can be dead-end metabolites for other strains. capes.gov.br |

| Desulfomonile tiedjei | 3-Chlorobenzoate | Catalyzes the reductive dechlorination of 3-chlorobenzoate to benzoate under anaerobic conditions. arizona.edu |

| Ralstonia pickettii strain L2 | Chlorobenzene | Utilizes a two-step hydroxylation process for degradation. nih.gov |

| Magnetospirillum sp. strain pMbN1 | 4-Methylbenzoate | Degrades 4-methylbenzoate anaerobically via a specific 4-methylbenzoyl-CoA pathway. nih.gov |

| Burkholderia spp. and Pseudomonas spp. | Chlorobenzenes (with ≤4 Cl) | Capable of growing on these compounds as the sole source of carbon and energy under aerobic conditions. azregents.edu |

| Dehalococcoides spp. | Higher Chlorinated Benzenes | Implicated in the reductive dehalogenation of higher chlorinated benzenes to lower chlorinated forms under anaerobic conditions. azregents.edu |

| Azoarcus sp. CIB | Benzoate | Capable of degrading benzoate both aerobically and anaerobically. nih.gov |

Biotransformation Products and Their Persistence in Environmental Matrices

The biotransformation of halogenated benzoates can lead to the formation of various intermediate products, the persistence of which depends on the specific degradation pathway and the environmental conditions.

Under aerobic conditions, the initial dioxygenase attack on chlorinated benzoates typically yields chlorocatechols. capes.gov.br If the microbial community lacks the necessary enzymes to further degrade these intermediates, they can accumulate as dead-end metabolites. capes.gov.br However, in mixed microbial cultures, some strains, like Pseudomonas sp. strain B13, can assimilate these chlorocatechols, leading to complete degradation. capes.gov.br

In anaerobic environments, reductive dehalogenation is the primary initial transformation, leading to the formation of benzoate from chlorobenzoates. arizona.edu Benzoate is generally more readily biodegradable by a wider range of microorganisms under both aerobic and anaerobic conditions. However, the complete mineralization of the resulting intermediates can still be a limiting factor.

The degradation of 3-chlorobenzoate (3-CBA) has been studied as a model for microbial degradation of aromatic chlorine compounds due to its relatively low toxicity. nih.gov It can be a metabolic byproduct of polychlorinated biphenyls (PCBs), and its degradation is crucial for the complete breakdown of PCBs. nih.gov

Influence of Environmental Factors on Degradation Kinetics

The rate of microbial degradation of chlorinated aromatic compounds is significantly influenced by various environmental factors.

Key influencing factors include:

pH: The degradation of chlorinated aromatic compounds can occur over a wide pH range. For instance, the electrochemical degradation of lindane, a chlorinated pesticide, was effective between pH 3 and 11 in the presence of a catalyst. acs.org Chlorination reactions of aromatic amino acids showed that a neutral pH often leads to maximum reaction rates, while acidic conditions can decrease reactivity. nih.gov

Temperature: Microbial growth and enzyme activity are temperature-dependent, with optimal temperatures often falling in the mesophilic range (e.g., 30-40°C) for many degrading microorganisms. mdpi.comresearchgate.net

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. researchgate.net

Electron Acceptors: In anaerobic degradation, the availability of suitable electron acceptors like nitrate, sulfate, or iron(III) is essential. oup.com

Substrate Concentration: The initial concentration of the contaminant can affect degradation rates. High concentrations can sometimes be inhibitory to microbial activity. nih.gov

Relative Humidity: In photocatalytic degradation, water content can enhance the degradation rate by generating more hydroxyl radicals, but excessive humidity can have a negative effect due to competition for active sites on the catalyst. mdpi.com

Strategies for Enhanced Bioremediation of Chlorinated Aromatic Compounds

Several strategies are being employed to enhance the bioremediation of sites contaminated with chlorinated aromatic compounds. These strategies aim to overcome the limitations of natural attenuation by stimulating the activity of indigenous microorganisms or by introducing specialized microbes.

Enhanced In Situ Bioremediation (EISB) is a prominent approach that involves the addition of amendments to the subsurface to stimulate microbial activity. nih.govresearchgate.net

Common enhancement strategies include:

Biostimulation: This involves the addition of electron donors (e.g., lactate, molasses), electron acceptors (e.g., oxygen, nitrate), or nutrients to the contaminated environment to stimulate the growth and activity of native degrading microorganisms. nih.govemerald.comepa.gov The addition of fermentable substrates can produce the necessary hydrogen for reductive dechlorination. nih.gov

Bioaugmentation: This strategy involves the introduction of specific, highly efficient degrading microorganisms to the contaminated site. emerald.com This is particularly useful when the indigenous microbial population lacks the necessary catabolic genes for complete degradation.

Cometabolism: In this approach, a primary substrate is added to stimulate the growth of a microbial population that can fortuitously degrade the target contaminant. arizona.edu For example, bacteria grown on hydrocarbons may produce oxygenases that can co-oxidize chloroethenes. oup.com

Priming: The addition of certain halogenated aromatic compounds can stimulate the dechlorination of more complex and persistent compounds like PCBs. dss.go.th For instance, some brominated and iodinated benzoates have been shown to prime PCB dechlorination. dss.go.th

Bioelectrochemical Systems (BES): These systems use electrodes to stimulate microbial reductive and oxidative dechlorination reactions, offering a controlled way to enhance bioremediation. nih.gov

These enhanced bioremediation techniques can be applied in various configurations, such as bioactivated zones or bio-barriers, to contain and treat contaminant plumes. emerald.com

Applications and Advanced Materials Science Involving Methyl 3 Chloro 4 Methylbenzoate

A Foundational Component for Functional Materials

Methyl 3-chloro-4-methylbenzoate serves as a crucial synthetic intermediate in the creation of functional materials, where its distinct chemical architecture is pivotal in defining the properties of the resulting products.

A Precursor for High-Performance Polymer Monomers

While direct polymerization of this compound is not the common route, its corresponding acid, 3-chloro-4-methylbenzoic acid, is a key precursor for monomers used in the synthesis of advanced aromatic polyamides and polyesters. The presence of the chloro and methyl groups on the aromatic ring can influence the properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength.

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers renowned for their exceptional strength and heat resistance. They are synthesized through the polycondensation reaction between a diamine and a dicarboxylic acid or its more reactive derivative, a diacid chloride. Similarly, aromatic polyesters are formed from the reaction of a diol with a dicarboxylic acid or its derivatives. The specific structure of the monomers is critical in determining the final properties of the polymer. For instance, the monomers used to create the well-known aramid, Kevlar, are 1,4-diaminobenzene and benzene-1,4-dicarboxylic acid. savemyexams.comchemguide.co.uk The incorporation of monomers derived from 3-chloro-4-methylbenzoic acid can lead to polymers with modified characteristics. The chlorine atom can enhance fire retardancy and alter the electronic properties, while the methyl group can affect the polymer's solubility and packing structure.

The general synthesis of aromatic polyamides involves the reaction of a diamine with a diacid chloride, often in a polar aprotic solvent. phenomenex.commdpi.comresearchgate.net By converting 3-chloro-4-methylbenzoic acid into a diacid chloride derivative, it can be used as a monomer in such reactions.

Table 1: Key Monomers in Aromatic Polymer Synthesis

| Monomer Class | General Structure | Role in Polymerization |

| Diamine | H₂N-Ar-NH₂ | Reacts with dicarboxylic acids/diacid chlorides to form amide linkages. |

| Dicarboxylic Acid | HOOC-Ar-COOH | Reacts with diamines to form polyamides or with diols to form polyesters. |

| Diacid Chloride | ClOC-Ar-COCl | A more reactive alternative to dicarboxylic acids for polyamide synthesis. |

| Diol | HO-R-OH | Reacts with dicarboxylic acids/diacid chlorides to form ester linkages. |

Note: Ar represents an aromatic ring, and R represents an organic group.

A Potential Building Block for Organic Electronics

The field of organic electronics utilizes carbon-based materials in electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors used. While direct applications of this compound in this field are not yet widely documented, its structural motifs are relevant. The synthesis of novel organic semiconductors often involves the strategic placement of electron-withdrawing and electron-donating groups on an aromatic core to tune the material's electronic properties. merckmillipore.com The chloro group in this compound is electron-withdrawing, which can influence the energy levels of a larger conjugated system. Its potential lies in its use as a starting material for the synthesis of more complex, functional organic electronic materials.

A Key Intermediate in Agrochemical and Pharmaceutical Synthesis

The chemical reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of a variety of agrochemicals and pharmaceuticals. chemicalbook.comgoogle.comgoogle.com

An Intermediate for Insecticides and Fungicides

The presence of a chlorinated aromatic ring is a common feature in many pesticides. nih.gov While specific insecticides or fungicides directly synthesized from this compound are not extensively reported in readily available literature, its structural components are found in various active compounds. For instance, the related compound methyl benzoate (B1203000) has been investigated as an environmentally safe insecticide. mdpi.com The chlorination of aromatic compounds is a key step in the synthesis of many agrochemicals, and patents describe the chlorination of methyl-4-methylbenzoate to produce compounds like methyl-3-chloro-4-methylbenzoate. nih.gov

The synthesis of complex fungicides, such as certain triazole derivatives, often involves multi-step processes where substituted aromatic ketones serve as key intermediates. google.com It is plausible that this compound could be chemically modified to form such intermediates for the synthesis of novel fungicides. For example, some benzimidazole (B57391) derivatives have shown potent antifungal activity. mdpi.com

A Precursor for Pharmaceutical Intermediates

In the pharmaceutical industry, the development of new drugs often relies on the availability of versatile chemical building blocks. Substituted benzoic acids and their esters are fundamental starting materials for a wide range of therapeutic agents. For example, a related compound, 3-chloromethyl benzoic acid, is a known intermediate in the synthesis of certain drugs. google.com

One important class of compounds in drug discovery is the 6-aryloxyquinoline derivatives, which have been investigated for their potential as antitumor agents. nih.gov The synthesis of these complex molecules often involves the coupling of a substituted quinoline (B57606) core with a substituted phenol. While the direct use of this compound in the synthesis of 6-aryloxyquinoline derivatives is not explicitly detailed in the provided search results, the general synthetic strategies for such compounds often rely on the availability of appropriately substituted aromatic precursors. The functional groups on this compound could potentially be modified to facilitate its incorporation into such synthetic pathways.

Advancing Chiral Separations with Specialized Derivatives

A significant and well-documented application of derivatives of this compound is in the field of chiral chromatography. Chiral stationary phases (CSPs) are essential for the separation of enantiomers, which is a critical process in the pharmaceutical industry. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad chiral recognition abilities. chromatographyonline.comrsc.org

Cellulose tris(3-chloro-4-methylphenylcarbamate) has been successfully developed and utilized as a chiral selector in CSPs. phenomenex.comchromatographyonline.comnih.gov In these materials, the cellulose backbone is chemically modified with 3-chloro-4-methylphenyl isocyanate, a derivative of 3-chloro-4-methylbenzoic acid. The resulting carbamate (B1207046) groups create a chiral environment that allows for the differential interaction with enantiomeric pairs, leading to their separation.

Research has shown that CSPs based on cellulose tris(3-chloro-4-methylphenylcarbamate) offer alternative selectivity compared to more commonly used CSPs like cellulose tris(3,5-dimethylphenylcarbamate). chromatographyonline.com Studies have demonstrated the effectiveness of these CSPs for the enantioseparation of a wide range of racemic compounds, including various pharmaceuticals. nih.govchromatographyonline.comnih.gov The presence of the 3-chloro-4-methyl substituent on the phenylcarbamate moiety plays a crucial role in the chiral recognition mechanism, influencing the enantioselectivity and resolution of the separation. nih.gov

Table 2: Performance of a Chiral Stationary Phase with a 3-chloro-4-methyl Substituent

| Chiral Selector | Analyte | Resolution (Rs) | Separation Factor (α) | Reference |

| Chitin derivative with 3-chloro-4-methyl phenyl isocyanate | Tadalafil and its intermediate | 4.72 | 2.15 | nih.gov |

This data highlights the excellent enantiorecognition potential of CSPs incorporating the 3-chloro-4-methylphenyl group. The development of such specialized materials underscores the importance of this compound derivatives in advancing analytical chemistry and pharmaceutical quality control.

Synthesis of Cellulose and Amylose Tris(3-chloro-4-methylphenylcarbamate)

The synthesis of cellulose and amylose tris(3-chloro-4-methylphenylcarbamate) involves the derivatization of the polysaccharide backbone. While detailed, step-by-step synthetic protocols starting directly from this compound are not extensively published, the general and established method for creating polysaccharide-based chiral stationary phases is through the reaction of the polysaccharide with a corresponding isocyanate.

In this context, this compound would first be converted to 3-chloro-4-methylphenyl isocyanate. This is typically achieved through a series of chemical transformations, starting with the hydrolysis of the ester to the carboxylic acid (3-chloro-4-methylbenzoic acid), followed by conversion to an acyl chloride or another activated form, which is then subjected to a Curtius or a related rearrangement to yield the isocyanate.

Once the 3-chloro-4-methylphenyl isocyanate is obtained, it is reacted with cellulose or amylose in a suitable solvent, often in the presence of a catalyst. The hydroxyl groups on the glucose units of the polysaccharide react with the isocyanate groups to form carbamate linkages. This process is generally carried out to achieve a high degree of substitution, ideally reacting with all three available hydroxyl groups on each glucose monomer to yield the "tris" substituted phenylcarbamate derivative.

The resulting cellulose or amylose tris(3-chloro-4-methylphenylcarbamate) is then coated onto a silica (B1680970) gel support to produce the chiral stationary phase used in chromatography columns. nih.gov The specific properties of the 3-chloro-4-methylphenyl group, including its electronic and steric characteristics, are what impart the chiral recognition capabilities to the stationary phase. chromatographyonline.comphenomenex.com

Table 1: Synthesis Overview of Polysaccharide-Based Chiral Stationary Phases

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Precursor Synthesis | This compound |

| 2 | Isocyanate Formation | 3-chloro-4-methylbenzoic acid, Thionyl chloride (or similar), Sodium azide (B81097) (for Curtius rearrangement) |

| 3 | Polysaccharide Derivatization | Cellulose or Amylose, 3-chloro-4-methylphenyl isocyanate, Pyridine (or other suitable solvent/catalyst) |

| 4 | CSP Preparation | Derivatized polysaccharide, Silica gel |

Application in Chiral Chromatography (HPLC, UHPLC, SFC) for Enantiomeric Separations

Cellulose and amylose tris(3-chloro-4-methylphenylcarbamate) have demonstrated significant utility as chiral stationary phases (CSPs) in various forms of liquid and supercritical fluid chromatography for the separation of enantiomers. chromatographyonline.com These CSPs are valued for their broad enantioselectivity and robustness. chromatographyonline.comphenomenex.com

High-Performance Liquid Chromatography (HPLC)

In HPLC, columns packed with cellulose tris(3-chloro-4-methylphenylcarbamate) have been successfully used for the enantioseparation of a wide range of chiral compounds, including pharmaceuticals. nih.govnih.govopenalex.org The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and thus, separation. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic and reversed-phase, plays a crucial role in achieving optimal resolution. chromatographyonline.comnih.gov The addition of acidic or basic modifiers to the mobile phase can also significantly influence retention and enantioselectivity. nih.govsigmaaldrich.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

The principles of enantioseparation using these polysaccharide-based CSPs extend to UHPLC. The use of smaller particle sizes in UHPLC columns allows for faster separations and higher efficiency. Amylose-based CSPs with chloro- and methyl-substituted phenylcarbamates have been employed in UHPLC-MS/MS methods for the enantioselective analysis of biological molecules, demonstrating high resolution and sensitivity. researchgate.net

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and being more environmentally friendly than HPLC. chromatographyonline.com Polysaccharide-based CSPs, including those derived from 3-chloro-4-methylphenylcarbamate, are highly effective in SFC. nih.govchiraltech.comresearchgate.net The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar organic modifier, such as methanol (B129727) or ethanol. chiraltech.com The nature and concentration of the modifier can be adjusted to optimize the separation. nih.gov Immobilized versions of these CSPs offer enhanced solvent compatibility, allowing for a wider range of modifiers and improved method development flexibility. chiraltech.commdpi.com

Table 2: Research Findings on Enantiomeric Separations using Tris(3-chloro-4-methylphenylcarbamate) CSPs

| Chromatography Technique | Analyte Class | Key Findings |

|---|---|---|

| HPLC | Basic amino-drugs | Successful enantioseparation achieved using polar organic mobile phases with acidic or basic additives to modulate retention and resolution. nih.gov |

| HPLC | Acidic compounds | Effective separation demonstrated with polar organic mobile phases, highlighting the versatility of the CSP. openalex.org |

| HPLC | Voriconazole (antifungal) | A stability-indicating method was developed and validated for the ophthalmic solution, showcasing the CSP's selectivity. sigmaaldrich.com |

| nano-LC / CEC | Neutral drugs | Stable capillary columns prepared with cellulose tris(3-chloro-4-methylphenylcarbamate) showed good performance for enantioseparations. nih.govresearchgate.net |

| SFC | Various chiral compounds | Polysaccharide derivative-based CSPs provide excellent and complementary enantioselectivity for rapid separations. nih.govresearchgate.net |

| SFC | β-Lactam ureas | Immobilized polysaccharide-based CSPs demonstrated good recognition ability with various mobile phases. mdpi.com |

Compound Names Mentioned

Analytical Method Development for Methyl 3 Chloro 4 Methylbenzoate

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are central to the analysis of Methyl 3-Chloro-4-methylbenzoate, providing the necessary separation from impurities and enabling precise quantification.

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The purity of commercially available this compound is often assayed by GC, with purities of 95% or higher being reported. thermofisher.comnih.gov

Coupling GC with a mass spectrometer (GC-MS) allows for definitive identification of the compound. The mass spectrum of this compound is available in public databases such as PubChem. nih.gov For its parent acid, 3-chloro-4-methylbenzoic acid, the top three mass-to-charge ratio (m/z) peaks observed are 170, 125, and 153. fishersci.co.uk GC analysis of related methyl esters, such as methyl benzoate (B1203000), has been performed using dimethylpolysiloxane capillary columns with a helium carrier gas. researchgate.net A typical GC method for a related compound, methyl 4-chlorobenzoate (B1228818), was used for its quantitative determination in the analysis of metabolites. uni.lu

Table 1: GC-MS Data for 3-Chloro-4-methylbenzoic Acid fishersci.co.uk

| Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| Main | 95 | 170 | 125 | 153 |

| Replicate | 105 | 170 | 125 | 153 |

This interactive table provides a summary of the mass spectrometry data for the parent acid of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of substituted benzoates. nih.gov For compounds that are less volatile or thermally sensitive, HPLC offers a significant advantage over GC.

A common approach for the analysis of benzoate derivatives is reversed-phase HPLC using a C18 column. aist.go.jp For instance, a method for a structurally similar compound, methyl 3-chloro-4-hydroxybenzoate, utilizes a mobile phase of acetonitrile (B52724) and water with phosphoric acid. For applications requiring mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. The analysis of sodium benzoate in food products often employs a mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer solution with UV detection. thermofisher.com Another method for sodium benzoate uses a mobile phase of sodium acetate buffer and acetonitrile (70:30) with a flow rate of 0.8 mL/min and UV detection at 254 nm. aist.go.jp

Table 2: Example HPLC Conditions for Benzoate Analysis aist.go.jp

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Sodium acetate buffer (pH 4.0) : Acetonitrile (70:30) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

This interactive table outlines typical parameters for the HPLC analysis of benzoate compounds.

While this compound itself is not chiral, chiral derivatives or related chiral compounds in its synthetic pathway may require enantiomeric purity assessment. Chiral HPLC is the premier technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this purpose.

Specifically, cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) and cellulose tris(4-chloro-3-methylphenylcarbamate) are commercially available CSPs used for the separation of enantiomers. These CSPs operate through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which create a complex steric environment allowing for chiral recognition. The separation of enantiomers of chiral sulfoxides has been successfully achieved with very high separation factors using columns with a cellulose tris(4-chloro-3-methylphenylcarbamate) chiral selector in both polar organic and hydrocarbon-alcohol mobile phases. The development of chiral separation methods is essential as different enantiomers can exhibit distinct biological activities.

Spectroscopic Analytical Techniques (e.g., UV-Vis Spectroscopy)

In HPLC analysis, a UV detector is commonly employed for the quantification of benzoate derivatives. aist.go.jp For example, the analysis of sodium benzoate and potassium sorbate (B1223678) in food products uses UV detection at 225 nm and 255 nm, respectively. thermofisher.com Another method for analyzing sodium benzoate in jellies sets the detection wavelength at 254 nm. aist.go.jp Given the structural similarities, it is expected that a UV-Vis spectrum of this compound would show absorbance in this region, which is useful for its detection and quantification in HPLC. Other spectroscopic data, including Fourier-transform infrared (FTIR) and Raman spectra for this compound, are available and can be used for its identification. nih.gov

Validation of Analytical Methods (e.g., Linearity, Accuracy, Precision, Detection Limits)

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. A typical validation process for an HPLC or GC method would involve assessing several key parameters.

For a related compound, 4-chloro-1-butanol, a GC-MS method was validated by demonstrating linearity over a range of 0.08 to 40 µg/g, with a correlation coefficient (R²) of 0.9999. The accuracy, determined by recovery studies, ranged from 90.5% to 108.7%. The precision was demonstrated by a relative standard deviation of 6.0% for repeatability. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.05 ppm and 0.08 ppm, respectively.

Table 3: Example Method Validation Parameters aist.go.jp

| Parameter | Example Value (GC-MS) | Example Value (HPLC) aist.go.jp |

| Linearity (Range) | 0.08 - 40 µg/g | Not specified |

| Correlation Coefficient (R²) | 0.9999 | 0.985 |

| Accuracy (Recovery) | 90.5% - 108.7% | Not specified |

| Precision (RSD%) | 6.0% | < 2% (Intra-day & Inter-day) |

| Limit of Detection (LOD) | 0.05 ppm | 0.0003 mg/100 mL |

| Limit of Quantification (LOQ) | 0.08 ppm | 0.0009 mg/100 mL |

This interactive table presents typical validation parameters from methods for related compounds, illustrating the expected performance of a validated method for this compound.

Future Research Directions and Emerging Trends

Green Chemistry Approaches in Synthesis and Application

The development of environmentally benign synthetic methods is a paramount trend in modern chemistry. For Methyl 3-Chloro-4-methylbenzoate and related compounds, research is focusing on moving away from hazardous reagents and solvents towards greener alternatives.

Key Research Thrusts:

Water-Based Synthesis: Inspired by methods developed for other substituted aromatic compounds, future syntheses could utilize water as a solvent, which is non-toxic, inexpensive, and environmentally safe. rsc.orgscispace.com For instance, efficient one-step syntheses of benzothiazole-2-thiols and related structures have been successfully demonstrated in water. rsc.org Similarly, the use of catalysts like cetyltrimethyl ammonium (B1175870) bromide (CTAB) in water has proven effective for synthesizing 2-substituted benzothiazoles, a process that avoids additional organic solvents and oxidants. scispace.com

Eco-Friendly Catalysts: Research is exploring the use of less hazardous and cheaper catalysts. scispace.com A patented method for synthesizing 3-chloromethyl benzoic acid utilizes Lewis acid catalysts like zinc chloride and ferric chloride in a one-step process that is described as clean and environmentally friendly. google.com

Alternative Reagents: The synthesis of methyl 3-cyanobenzoate has been achieved through a green method using hydroxylamine (B1172632) hydrochloride and acetic anhydride (B1165640) as a dehydrating agent, resulting in a high yield and purity. researchgate.net Such approaches, which replace more hazardous chemicals, are likely to be adapted for the synthesis of this compound.

Catalyst-Free Reactions: Some green chemistry approaches aim to eliminate the need for metal catalysts altogether. For example, a transition-metal-free method for synthesizing azoxybenzenes has been developed using DIPEA as a catalyst in water under ambient conditions. nih.gov

These green chemistry principles are not only aimed at reducing the environmental footprint of the synthesis process but also at improving reaction efficiency and safety. scispace.comgoogle.com

Targeted Degradation and Environmental Impact Mitigation

As with many halogenated aromatic compounds, understanding and mitigating the environmental persistence of this compound is a critical area of research. Chlorinated benzoic acids can be resistant to degradation and may act as persistent organic pollutants (POPs). nih.gov

Key Research Thrusts:

Biodegradation Pathways: A significant body of research focuses on identifying and engineering microorganisms capable of degrading chlorinated aromatic compounds. Studies have shown that genetically modified microorganisms, such as Pseudomonas sp. B13 FR1 SN45P, can mineralize chloro- and methyl-substituted benzoic acids. nih.gov This strain was able to completely degrade 3-chlorobenzoic acid (3CB), 4-chlorobenzoic acid (4CB), and 4-methylbenzoic acid (4MB). nih.gov

Microbial Consortia: Research indicates that mixed microbial cultures can be more effective in degrading complex mixtures of pollutants. researchgate.netoup.com For instance, the biodegradation of chlorinated and brominated benzoic acids has been studied in various pH and salt conditions, with Alphaproteobacteria being a key component of the degrading microbial community. researchgate.net Another bacterium, Aeromonas hydrophila, has demonstrated the ability to use various chlorobenzoate compounds as a source of carbon and energy, with degradation rates varying by the specific isomer. researchgate.net